molecular formula C21H16ClNO3 B290399 N-(4-benzoylphenyl)-5-chloro-2-methoxybenzamide

N-(4-benzoylphenyl)-5-chloro-2-methoxybenzamide

Cat. No. B290399
M. Wt: 365.8 g/mol
InChI Key: OJZYRURMJIHBRL-UHFFFAOYSA-N
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Description

N-(4-benzoylphenyl)-5-chloro-2-methoxybenzamide, also known as BPCA, is a compound with potential applications in the field of scientific research. This chemical compound is a benzamide derivative that has been synthesized and studied for its various biochemical and physiological effects. BPCA is a white crystalline solid that is soluble in organic solvents like methanol, ethanol, and chloroform.

Mechanism of Action

The mechanism of action of N-(4-benzoylphenyl)-5-chloro-2-methoxybenzamide involves the inhibition of the activity of cyclooxygenase and lipoxygenase enzymes. These enzymes are involved in the production of prostaglandins and leukotrienes, which are inflammatory mediators. N-(4-benzoylphenyl)-5-chloro-2-methoxybenzamide inhibits the production of these mediators, thereby reducing inflammation and pain. N-(4-benzoylphenyl)-5-chloro-2-methoxybenzamide also acts on the central nervous system by modulating the activity of neurotransmitters like GABA and glutamate, which are involved in the regulation of pain and seizures.
Biochemical and Physiological Effects:
N-(4-benzoylphenyl)-5-chloro-2-methoxybenzamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-(4-benzoylphenyl)-5-chloro-2-methoxybenzamide has also been found to have anticonvulsant properties and can reduce seizure activity in animal models of epilepsy. N-(4-benzoylphenyl)-5-chloro-2-methoxybenzamide has been shown to modulate the activity of neurotransmitters like GABA and glutamate, which are involved in the regulation of pain and seizures.

Advantages and Limitations for Lab Experiments

N-(4-benzoylphenyl)-5-chloro-2-methoxybenzamide has several advantages and limitations for lab experiments. One of the advantages is that it has been found to have potential applications in scientific research, especially in the field of medicinal chemistry. N-(4-benzoylphenyl)-5-chloro-2-methoxybenzamide has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of new drugs. However, one of the limitations of N-(4-benzoylphenyl)-5-chloro-2-methoxybenzamide is that it has not been extensively studied in humans, and its safety and efficacy are not well established.

Future Directions

There are several future directions for the study of N-(4-benzoylphenyl)-5-chloro-2-methoxybenzamide. One of the directions is to conduct more preclinical studies to establish its safety and efficacy in humans. Another direction is to investigate the potential of N-(4-benzoylphenyl)-5-chloro-2-methoxybenzamide in the treatment of other conditions such as cancer, Alzheimer's disease, and Parkinson's disease. N-(4-benzoylphenyl)-5-chloro-2-methoxybenzamide has also been found to have potential as a tool for studying the role of cyclooxygenase and lipoxygenase enzymes in various physiological processes. Further research is needed to explore the full potential of N-(4-benzoylphenyl)-5-chloro-2-methoxybenzamide in scientific research.
Conclusion:
In conclusion, N-(4-benzoylphenyl)-5-chloro-2-methoxybenzamide is a compound with potential applications in the field of scientific research. It has been synthesized and studied for its various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. N-(4-benzoylphenyl)-5-chloro-2-methoxybenzamide inhibits the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in the production of inflammatory mediators. N-(4-benzoylphenyl)-5-chloro-2-methoxybenzamide has several advantages and limitations for lab experiments, and there are several future directions for its study. Further research is needed to explore the full potential of N-(4-benzoylphenyl)-5-chloro-2-methoxybenzamide in scientific research.

Synthesis Methods

The synthesis of N-(4-benzoylphenyl)-5-chloro-2-methoxybenzamide involves the reaction of 4-benzoylphenyl isocyanate with 5-chloro-2-methoxybenzoic acid in the presence of a catalyst. The reaction mixture is heated to a specific temperature and stirred for a certain period to obtain the desired product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, time, and concentration of reagents.

Scientific Research Applications

N-(4-benzoylphenyl)-5-chloro-2-methoxybenzamide has been found to have potential applications in scientific research, especially in the field of medicinal chemistry. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. N-(4-benzoylphenyl)-5-chloro-2-methoxybenzamide has also been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. These properties make N-(4-benzoylphenyl)-5-chloro-2-methoxybenzamide a promising candidate for the development of new drugs for the treatment of various inflammatory and pain-related conditions.

properties

Molecular Formula

C21H16ClNO3

Molecular Weight

365.8 g/mol

IUPAC Name

N-(4-benzoylphenyl)-5-chloro-2-methoxybenzamide

InChI

InChI=1S/C21H16ClNO3/c1-26-19-12-9-16(22)13-18(19)21(25)23-17-10-7-15(8-11-17)20(24)14-5-3-2-4-6-14/h2-13H,1H3,(H,23,25)

InChI Key

OJZYRURMJIHBRL-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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